molecular formula C10H15NO3S B229727 N-(4-hydroxyphenyl)butane-1-sulfonamide

N-(4-hydroxyphenyl)butane-1-sulfonamide

Cat. No.: B229727
M. Wt: 229.3 g/mol
InChI Key: RACBQYWVYPUGKT-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenyl)butane-1-sulfonamide is a sulfonamide derivative featuring a butane-1-sulfonamide group attached to a 4-hydroxyphenyl ring. Sulfonamides are widely studied for their diverse biological activities, including enzyme inhibition and antimicrobial properties .

Properties

Molecular Formula

C10H15NO3S

Molecular Weight

229.3 g/mol

IUPAC Name

N-(4-hydroxyphenyl)butane-1-sulfonamide

InChI

InChI=1S/C10H15NO3S/c1-2-3-8-15(13,14)11-9-4-6-10(12)7-5-9/h4-7,11-12H,2-3,8H2,1H3

InChI Key

RACBQYWVYPUGKT-UHFFFAOYSA-N

SMILES

CCCCS(=O)(=O)NC1=CC=C(C=C1)O

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=C(C=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

N-(4-Hydroxyphenyl)benzenesulfonamide
  • Structure : Features a benzenesulfonamide group instead of butane-1-sulfonamide.
  • Key Properties :
    • Exhibits intermolecular N–H···O and O–H···O hydrogen bonding, enhancing crystallinity and stability .
    • Bond lengths and angles are comparable to other sulfonamides, suggesting similar electronic environments .
N-(4-Methoxyphenyl)sulfonamide Derivatives
  • Structure : Methoxy substituent instead of hydroxyl (e.g., (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide) .
  • Key Properties :
    • Methoxy groups increase electron density on the aromatic ring, altering reactivity and interaction with biological targets.
    • Higher stereochemical purity (99%) and defined NMR/IR spectra suggest robust synthetic protocols .
  • Differentiation : The hydroxyl group in N-(4-hydroxyphenyl)butane-1-sulfonamide may confer stronger hydrogen-bonding capacity than methoxy derivatives, influencing solubility and target binding.
N-(4-Hydroxyphenyl)maleimide (Compound 13)
  • Activity: IC₅₀ = 12.9 μM against monoacylglycerol lipase (MGL), with selectivity over FAAH (factor 100–300) .
  • The sulfonamide group in this compound may enhance binding through additional polar interactions.
Alkoxy-Substituted Sulfonamides (Compounds 14–16)
  • Activity : IC₅₀ values range from 5.75–6.92 μM for MGL inhibition, demonstrating higher potency than hydroxyl-substituted analogs .
  • Differentiation : Alkoxy groups may improve lipid solubility, enhancing membrane penetration. However, the hydroxyl group in this compound could favor interactions with hydrophilic enzyme pockets.

Antimicrobial Sulfonamides

  • General Trends : Sulfonamides like 4-methyl-N-[(S)-1-phenylethyl]benzenesulfonamide exhibit antimicrobial properties, attributed to their ability to inhibit bacterial folate synthesis .
  • The hydroxyl group may further modulate efficacy against resistant strains.

Data Table: Key Properties of Comparable Compounds

Compound Name Substituent Key Activity (IC₅₀ or Application) Hydrogen Bonding Lipophilicity
This compound Butane-1-sulfonamide Not reported (inferred enzyme inhibition) High (OH, SO₂NH) Moderate-High
N-(4-Hydroxyphenyl)benzenesulfonamide Benzenesulfonamide Structural stability High (N–H, O–H) Moderate
N-(4-Methoxyphenyl)sulfonamide Methoxy Not reported (high purity synthesis) Moderate (OCH₃) High
N-(4-Hydroxyphenyl)maleimide Maleimide 12.9 μM (MGL inhibition) Moderate (C=O) Low
Alkoxy-substituted sulfonamides Alkoxy 5.75–6.92 μM (MGL inhibition) Low High

Research Implications and Gaps

  • Synthetic Feasibility : Substitution reactions (e.g., azide introduction, as in ) could modify this compound’s reactivity for targeted applications.
  • Biological Testing : Prioritize in vitro assays to quantify IC₅₀ values for enzyme inhibition and antimicrobial activity.
  • Structural Optimization : Explore hybrid analogs combining hydroxyl and alkoxy substituents to balance solubility and potency.

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